3-Methoxypyridine
Overview
Description
3-Methoxypyridine is a substituted pyridine with the molecular formula C6H7NO and a molecular weight of 109.13 g/mol . It is a colorless to light yellow liquid with an odor reminiscent of fermented green tea . This compound is one of the three main isomers of methoxypyridine, the others being 2-methoxypyridine and 4-methoxypyridine .
Mechanism of Action
Mode of Action
. Pyridines are a class of organic compounds that can interact with various biological targets, influencing cellular processes. The methoxy group in 3-Methoxypyridine could potentially influence its interaction with these targets, but specific details are currently unknown.
Biochemical Pathways
. These molecules play crucial roles in numerous biochemical pathways.
Result of Action
The specific molecular and cellular effects of this compound’s action are currently unknown. . This suggests that this compound may have a role in facilitating certain chemical reactions.
Biochemical Analysis
Biochemical Properties
3-Methoxypyridine plays a crucial role in biochemical reactions, particularly in the oxidation processes mediated by sulphate radicals . It interacts with various enzymes and proteins, including those involved in the degradation of extracellular matrix proteins such as fibrillar collagen and fibronectin . These interactions are essential for understanding the compound’s role in biochemical pathways and its potential therapeutic applications.
Cellular Effects
This compound has been observed to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. The compound’s impact on cell function includes modulation of enzyme activity and alteration of metabolic flux . These effects are critical for understanding how this compound can be utilized in therapeutic contexts and its potential side effects on cellular health.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and enzyme inhibition or activation. The compound’s structure allows it to interact with specific enzymes, leading to changes in gene expression and cellular responses . Understanding these molecular mechanisms is vital for developing targeted therapies and predicting the compound’s behavior in biological systems.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but its degradation products can have different biochemical activities . These temporal effects are essential for designing experiments and interpreting results accurately.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects . Understanding these dosage effects is crucial for determining safe and effective therapeutic windows and for predicting potential side effects in clinical applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation and utilization in the body . These interactions can affect metabolic flux and metabolite levels, providing insights into the compound’s role in metabolism and its potential therapeutic applications.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation, affecting its overall activity and function in biological systems.
Subcellular Localization
This compound’s subcellular localization is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This localization is crucial for its activity and function, as it allows the compound to interact with specific biomolecules and participate in targeted biochemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Methoxypyridine can be synthesized through various methods. One common approach involves the ortho lithiation of pyridine using mesityllithium as the metalating base . Another method includes the reaction of pyridine with methanol in the presence of a catalyst .
Industrial Production Methods: In industrial settings, this compound is often produced by the methylation of pyridine using dimethyl sulfate or methyl iodide in the presence of a base . The reaction is typically carried out under controlled temperature and pressure conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 3-Methoxypyridine undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Peroxodisulphate is commonly used as the oxidizing agent.
Lithiation: Mesityllithium is used as the metalating base.
Substitution: Various 1,2-acyclic diones and activated acetylenic esters are used in substitution reactions.
Major Products Formed:
Scientific Research Applications
3-Methoxypyridine has a wide range of applications in scientific research:
Comparison with Similar Compounds
2-Methoxypyridine: This isomer has a methoxy group at the 2-position and is used primarily as a flavoring agent.
4-Methoxypyridine: This isomer has a methoxy group at the 4-position and is used in various organic synthesis reactions.
Uniqueness of 3-Methoxypyridine: this compound is unique due to its specific position of the methoxy group, which influences its reactivity and applications. Its ability to undergo ortho lithiation and its use as a catalyst in specific organic reactions set it apart from its isomers .
Properties
IUPAC Name |
3-methoxypyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO/c1-8-6-3-2-4-7-5-6/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMJSCPRVCHMLSP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60223238 | |
Record name | 3-Methoxypyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60223238 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
109.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7295-76-3 | |
Record name | 3-Methoxypyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7295-76-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Methoxypyridine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007295763 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Methoxypyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60223238 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-methoxypyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.936 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-METHOXYPYRIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XV2A2D8595 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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